molecular formula C7H18N2 B3268556 1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI) CAS No. 486414-51-1

1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

Cat. No.: B3268556
CAS No.: 486414-51-1
M. Wt: 130.23 g/mol
InChI Key: ZKUQESYHKKBVDE-ZETCQYMHSA-N
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Description

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) is a chemical compound with the molecular formula C7H18N2. It is a chiral diamine with two amine groups and three methyl groups attached to the butane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with trimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine .

Industrial Production Methods

Industrial production of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Butanediamine, N1,N1,3-trimethyl-, (2S)
  • 1,2-Butanediamine, N1,N1,3-trimethyl-, ®
  • 1,2-Butanediamine, N1,N1,3-trimethyl-, (S)

Uniqueness

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomers. This makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(2R)-1-N,1-N,3-trimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQESYHKKBVDE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273678
Record name (2R)-N1,N1,3-Trimethyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486414-51-1
Record name (2R)-N1,N1,3-Trimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486414-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-N1,N1,3-Trimethyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

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